molecular formula C31H32N4O2 B569650 PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN) CAS No. 112199-06-1

PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)

Cat. No.: B569650
CAS No.: 112199-06-1
M. Wt: 492.623
InChI Key: KETKUILYCSNHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound plays a significant role in the regulation of blood pressure and fluid balance in the body. It is known to increase renal guanylate cyclase activity, which in turn enhances the production of cyclic GMP, a secondary messenger involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prepro-atrial natriuretic factor (56-92) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While specific industrial production methods for prepro-atrial natriuretic factor (56-92) (human) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality peptides suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Prepro-atrial natriuretic factor (56-92) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic cleavage by proteases, which can modify its activity and stability .

Common Reagents and Conditions: The synthesis of prepro-atrial natriuretic factor (56-92) (human) involves the use of protected amino acids, coupling reagents (such as HBTU or DIC), and deprotection agents (such as TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Major Products Formed: The primary product of the synthesis is the prepro-atrial natriuretic factor (56-92) (human) peptide. Depending on the specific conditions and reagents used, minor by-products such as truncated or misfolded peptides may also be formed. These by-products are typically removed during the purification process .

Scientific Research Applications

Prepro-atrial natriuretic factor (56-92) (human) has a wide range of applications in scientific research. It is used to study the regulation of blood pressure and fluid balance, as well as the role of cyclic GMP in cellular signaling. In medicine, it is investigated for its potential therapeutic effects in conditions such as heart failure and hypertension. Additionally, it serves as a valuable tool in the development of new drugs targeting the natriuretic peptide system .

Mechanism of Action

Prepro-atrial natriuretic factor (56-92) (human) exerts its effects by binding to guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic GMP levels. Cyclic GMP acts as a secondary messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of renin-angiotensin-aldosterone system activity .

Comparison with Similar Compounds

Similar Compounds:

  • Atrial natriuretic factor (4-28)
  • Brain natriuretic peptide (BNP)
  • C-type natriuretic peptide (CNP)

Uniqueness: Prepro-atrial natriuretic factor (56-92) (human) is unique in its specific sequence and its role as a precursor to active natriuretic peptides. Unlike other natriuretic peptides, it has a distinct function in the regulation of guanylate cyclase activity and cyclic GMP production. This makes it a valuable compound for studying the natriuretic peptide system and developing targeted therapies .

Properties

CAS No.

112199-06-1

Molecular Formula

C31H32N4O2

Molecular Weight

492.623

IUPAC Name

N-[3-[3-(cyclopropanecarbonylamino)isoquinolin-7-yl]-4-methylphenyl]-4-[1-(dimethylamino)ethyl]benzamide

InChI

InChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37)

InChI Key

KETKUILYCSNHBK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.